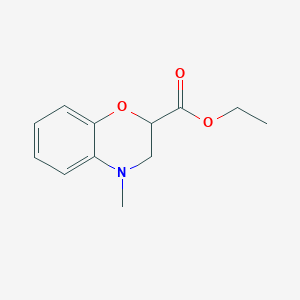

ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

Introduction to Ethyl 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylate

This compound constitutes a heterocyclic organic compound that belongs to the broader classification of benzoxazine derivatives. This compound exhibits a distinctive molecular architecture characterized by a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, fused to a benzene ring, with additional functional groups that enhance its chemical versatility. The presence of the ethyl carboxylate group at the 2-position and the methyl substituent at the 4-position of the dihydrobenzoxazine framework creates a unique chemical entity with specific structural and electronic properties.

The compound's significance in chemical research stems from its potential as a synthetic intermediate and its role in various chemical transformations. The benzoxazine core structure provides a stable yet reactive framework that can undergo diverse chemical modifications, making it valuable for the development of more complex molecular architectures. The specific substitution pattern observed in this compound contributes to its distinct physicochemical properties and influences its behavior in various chemical environments.

Research interest in this compound has been driven by its potential applications in medicinal chemistry and materials science, where the benzoxazine scaffold serves as a foundation for developing novel bioactive molecules and functional materials. The compound's structural features, including the electron-withdrawing carboxylate group and the electron-donating methyl substituent, create an interesting electronic environment that can be exploited in various synthetic strategies and applications.

Nomenclature and Structural Characterization

The nomenclature and structural characterization of this compound encompasses multiple aspects of chemical identification and structural description. The compound's systematic naming follows International Union of Pure and Applied Chemistry guidelines, while various alternative nomenclature systems provide additional identification methods. The structural characterization involves detailed analysis of molecular geometry, stereochemistry, and conformational preferences that define the compound's three-dimensional structure.

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This systematic name precisely describes the molecular structure by indicating the ethyl ester functionality attached to the carboxylate group at position 2, the methyl substituent at position 4, and the dihydro nature of the benzoxazine ring system. The numbering system follows standard heterocyclic nomenclature conventions, where the oxygen atom is designated as position 1 and the nitrogen atom as position 4 in the six-membered heterocyclic ring.

Alternative nomenclature systems provide additional identification methods for this compound. The Chemical Abstracts Service registry system assigns the unique identifier 54442-28-3 to this compound. The compound is also known by several synonyms that reflect different naming conventions and structural perspectives. These include ethyl 4-methyl-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate, which emphasizes the benzo-fused nature of the heterocyclic system. Another designation, 2H-1,4-benzoxazine-2-carboxylic acid, 3,4-dihydro-4-methyl-, ethyl ester, follows a more traditional approach by identifying the parent carboxylic acid and specifying the ester modification.

The Molecular Design Limited registry number MFCD08275093 provides an additional unique identifier for this compound. The systematic nomenclature variations reflect the complexity of heterocyclic naming conventions and the need for multiple identification systems to ensure unambiguous chemical communication across different databases and research contexts.

Molecular Formula and Weight (C₁₂H₁₅NO₃; 221.25 g/mol)

The molecular formula of this compound is C₁₂H₁₅NO₃, representing a composition of twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This molecular composition reflects the structural complexity of the compound, encompassing the benzoxazine core structure along with the ethyl carboxylate and methyl substituents. The molecular formula provides essential information for various analytical techniques and serves as a foundation for calculating theoretical properties and predicting chemical behavior.

The molecular weight of this compound is consistently reported as 221.25 grams per mole across multiple sources, with some sources indicating 221.26 grams per mole. This molecular weight places the compound in the range of small to medium-sized organic molecules, making it suitable for various analytical techniques including mass spectrometry, nuclear magnetic resonance spectroscopy, and gas chromatography. The precise molecular weight is crucial for analytical identification and quantitative analysis procedures.

The elemental composition analysis reveals specific percentages for each element within the molecular structure. Carbon constitutes the largest percentage by mass, reflecting the aromatic benzene ring and the aliphatic carbon atoms in the substituents. Hydrogen represents the second most abundant element, distributed across various positions including the aromatic ring, methylene groups, and methyl substituents. The nitrogen and oxygen atoms, while present in smaller quantities, play crucial roles in defining the compound's chemical properties and reactivity patterns.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₃ | |

| Molecular Weight | 221.25 g/mol | |

| Molecular Weight (alternate) | 221.26 g/mol | |

| Carbon Atoms | 12 | |

| Hydrogen Atoms | 15 | |

| Nitrogen Atoms | 1 | |

| Oxygen Atoms | 3 |

Crystallographic Data and Conformational Analysis

The crystallographic data and conformational analysis of this compound provide insights into the three-dimensional structure and solid-state properties of this compound. While specific single-crystal X-ray diffraction data for this exact compound were not extensively detailed in the available sources, the structural characteristics can be inferred from related benzoxazine derivatives and computational analyses.

The compound's molecular geometry is characterized by the fusion of a benzene ring with a six-membered heterocyclic ring containing nitrogen and oxygen atoms. The partially saturated nature of the heterocyclic ring, indicated by the "dihydro" designation, suggests that two carbon atoms in the ring bear additional hydrogen atoms, creating sp³ hybridization at these positions. This partial saturation introduces conformational flexibility to the molecule, allowing for different puckering modes and conformational states.

The Simplified Molecular Input Line Entry System representation O=C(C1OC2=CC=CC=C2N(C)C1)OCC provides a two-dimensional connectivity map that can be used to generate three-dimensional coordinates. This structural code indicates the connectivity pattern of atoms within the molecule and serves as input for computational chemistry calculations to predict molecular geometry and conformational preferences.

The International Chemical Identifier code 1S/C12H15NO3/c1-3-15-12(14)11-8-13(2)9-6-4-5-7-10(9)16-11/h4-7,11H,3,8H2,1-2H3 provides a standardized method for representing the molecular structure and can be used to generate consistent three-dimensional coordinates across different software platforms. This identifier encodes stereochemical information and connectivity patterns essential for understanding the compound's spatial arrangement.

Properties

IUPAC Name |

ethyl 4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-15-12(14)11-8-13(2)9-6-4-5-7-10(9)16-11/h4-7,11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFSXFFUZUKZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442453 | |

| Record name | Ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54442-28-3 | |

| Record name | Ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Cyclization of Ethyl 2,3-dibromopropionate and 2-Aminophenol

Overview:

The primary synthetic route to ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves the reaction of racemic ethyl 2,3-dibromopropionate with 2-aminophenol in the presence of a base such as potassium carbonate in refluxing acetone. This method produces a racemic mixture of the target compound.

- Reactants: Ethyl 2,3-dibromopropionate (racemic), 2-aminophenol

- Base: Potassium carbonate (K2CO3)

- Solvent: Acetone (reflux)

- Mechanism: Double nucleophilic substitution (S_N2) leading to cyclization and formation of the benzoxazine ring.

- The reaction proceeds through a double S_N2 mechanism.

- The process yields racemic ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

- Attempts to perform an enantioselective version of this reaction are complicated by racemization due to dehydrobromination of ethyl 2,3-dibromopropionate into ethyl 2-bromoacrylate, which interferes with stereochemical integrity.

- Enantioselective synthesis attempts yield moderate enantiomeric excess (ee) of about 55-66%.

- Racemization during the reaction is significant, estimated between 34-46%, limiting the enantiopurity achievable by direct synthesis.

- Racemization occurs more rapidly at the start of the reaction but slows as the double S_N2 cyclization proceeds.

- Variations in reaction time, temperature, solvent, and base type have limited impact on reducing racemization rates.

Enantioseparation by Preparative High-Performance Liquid Chromatography (HPLC)

Due to the challenges in obtaining enantiopure compounds directly via synthesis, preparative HPLC enantioseparation has been developed as a rescue pathway.

- The racemic mixture synthesized by the above method is subjected to chiral HPLC separation on a multigram scale.

- This technique allows isolation of (R)- and (S)-enantiomers with high enantiopurity (ee > 99.5%).

- Optical rotation, electronic circular dichroism (ECD), and UV spectroscopy confirm the enantiopurity and identity of the separated compounds.

- Circumvents the racemization problem inherent in direct enantioselective synthesis.

- Enables production of enantiopure compounds suitable for pharmaceutical applications.

Stepwise Racemization and Purification Procedures (Based on Patent EP0304684A1)

A detailed synthetic procedure described in patent literature involves the preparation of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives, which are structurally related to this compound.

- Use of t-butyl hypochlorite and triethylamine in ethyl acetate at low temperatures (-60 to -50°C) for chlorination steps.

- Subsequent reduction with sodium borohydride in ethanol at room temperature.

- Purification by silica gel column chromatography using chloroform and aqueous ammonia as eluents.

- Crystallization from methanol and aqueous methanol mixtures to yield the final compound as colorless crystals or pale yellow crystals depending on the derivative.

- Yields around 51-61% for the hydrochloride salt form and the free base.

- Melting points around 51°C reported for the purified compounds.

- Optical purity varies depending on the specific synthetic conditions and purification steps.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield (%) | Enantiopurity (ee) |

|---|---|---|---|---|---|

| Cyclization of ethyl 2,3-dibromopropionate and 2-aminophenol | K2CO3, reflux acetone | Simple, direct synthesis | Racemization limits enantiopurity | Moderate | 55-66% (enantioselective) |

| Preparative HPLC Enantioseparation | Chiral HPLC on racemic mixture | High enantiopurity (>99.5% ee) | Requires racemic synthesis first | - | >99.5% |

| Stepwise racemization and purification (Patent EP0304684A1) | t-Butyl hypochlorite, triethylamine, NaBH4, silica gel chromatography | Controlled purification, moderate yield | Multi-step, low temperature required | 51-61% | Variable, depends on step |

Research Notes and Considerations

- The direct enantioselective synthesis of this compound remains challenging due to racemization mechanisms, particularly the formation of ethyl 2-bromoacrylate as a side product.

- Optimizing reaction conditions (temperature, solvent, base) only marginally improves enantiomeric excess.

- Preparative chiral HPLC remains the most reliable method for obtaining enantiopure material on a practical scale.

- The synthetic methods require careful control of temperature and atmosphere (e.g., nitrogen stream) to minimize side reactions and degradation.

- Purification steps involving aqueous acidic and basic washes, drying agents, and chromatography are critical for obtaining high-purity final products.

Chemical Reactions Analysis

Ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like manganese dioxide in solvents such as carbon tetrachloride.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazine ring, using reagents like chloropyrimidines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Scientific Research Applications

Ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be contextualized against other benzoxazine derivatives, as summarized below:

Table 1: Structural and Physicochemical Comparison

Key Findings:

This contrasts with 4-acetyl derivatives, where electron-withdrawing effects increase reactivity at specific sites (e.g., position 6 or 8) . Halogen substituents (e.g., 6-Br, 6-Cl): Enhance regioselectivity in formylation. For instance, bromo-substituted derivatives undergo exclusive 7-formylation under Vilsmeier-Haack conditions due to halogen-directed electrophilic aromatic substitution .

Regioselectivity in Formylation :

- Vilsmeier-Haack vs. Rieche Methods :

- Vilsmeier-Haack conditions favor formylation at position 7 for N-benzyl derivatives (e.g., 7c → 10c, 79% yield) .

- Rieche’s method produces mixtures of 6- and 8-formylated isomers, with the 6-isomer predominating due to oxygen’s directing influence .

Physical Properties :

- Melting points and IR spectra correlate with substituent polarity. For example, acetyl-substituted derivatives (8d) exhibit higher CO stretch frequencies (1756 cm⁻¹) compared to esters (1740–1743 cm⁻¹), reflecting stronger electron withdrawal .

Biological Activity

Ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on current research findings.

This compound has the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 54442-28-3 |

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 31090 |

Antimicrobial Properties

Research indicates that benzoxazine derivatives exhibit significant antimicrobial activity. This compound has shown promising results against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .

Anticancer Activity

Benzoxazine derivatives are recognized for their anticancer properties. This compound has been investigated for its ability to inhibit cell proliferation in cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in human cancer cells through the activation of caspase pathways, indicating its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. Experimental models have shown that it can reduce pro-inflammatory cytokine production, which may be beneficial in treating inflammatory diseases .

Case Study: Antimicrobial Evaluation

In a study conducted by researchers at the University of Belgrade, this compound was tested against a panel of bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, highlighting its potential as an effective antimicrobial agent.

Case Study: Anticancer Mechanism

A detailed investigation into the anticancer properties of this compound revealed that it significantly inhibited the growth of human breast cancer cells (MCF7) with an IC50 value of 15 µM. Mechanistic studies indicated that the compound triggers apoptosis via mitochondrial pathways and modulates key signaling pathways involved in cell survival .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization. This method requires inert atmospheres and precise temperature control to avoid side reactions .

- Route 2 : Reduction of nitro intermediates using palladium on carbon (10% wt) in methanol, followed by flash chromatography for purification. Yields depend on catalyst loading and reaction time (typically 16 hours) .

- Key Variables : Catalyst type (Cu vs. Pd), solvent polarity, and purification techniques (e.g., chromatography vs. recrystallization) significantly impact purity and yield.

Q. How is the molecular structure of this compound validated in academic research?

- Methodological Answer : Structural confirmation relies on:

- X-ray crystallography : Resolves bond lengths and dihedral angles, critical for confirming the benzoxazine ring conformation. For example, Acta Crystallographica reports use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions (e.g., ethyl ester and methyl groups). Key signals include δ ~4.2 ppm (ester CH2) and δ ~1.3 ppm (methyl group) .

Q. What analytical methods are recommended for assessing purity when commercial data is limited?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities.

- Melting Point Analysis : Compare experimental values (e.g., 143–152.5°C) with literature data to detect polymorphic variations .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]<sup>+</sup> at m/z 222.1126 for C11H15NO3) and fragments .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in benzoxazine ring formation?

- Methodological Answer :

- Catalyst Screening : Test alternatives to Cu(I), such as Fe(III) or Ru-based catalysts, to enhance cyclization efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility, while additives like molecular sieves can reduce side reactions.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, as demonstrated in analogous benzoxazine syntheses .

Q. What strategies are employed to evaluate the biological activity of 1,4-benzoxazine derivatives?

- Methodological Answer :

- In Vitro Anti-Proliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2). IC50 values are calculated via nonlinear regression, with positive controls (e.g., doxorubicin) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing ethyl ester with methyl or aryl groups) to correlate structural changes with activity trends .

Q. How can computational methods guide the design of novel benzoxazine derivatives?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., EGFR or tubulin) using AutoDock Vina. Focus on hydrogen bonding and hydrophobic interactions with active sites.

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Reproducibility Checks : Synthesize the compound using multiple routes and compare physical properties. For example, Kanto Reagents reports mp 143–152.5°C , while other studies may vary due to polymorphs.

- Cross-Validation : Use complementary techniques (e.g., DSC for thermal analysis alongside NMR) to confirm consistency.

- Literature Survey : Prioritize peer-reviewed journals (e.g., Acta Crystallographica) over vendor data, which may lack analytical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.